molecular formula C13H9N3OS B12124995 2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide

2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B12124995
M. Wt: 255.30 g/mol
InChI Key: SCAOKLNDNGEZIC-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide typically involves the condensation of 2-aminobenzothiazole with pyridine-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide stands out due to its unique combination of benzothiazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H9N3OS

Molecular Weight

255.30 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9N3OS/c14-12(17)8-4-3-7-15-11(8)13-16-9-5-1-2-6-10(9)18-13/h1-7H,(H2,14,17)

InChI Key

SCAOKLNDNGEZIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)N

Origin of Product

United States

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